molecular formula C6H5BrN2O2 B184017 5-Bromo-2-nitroaniline CAS No. 5228-61-5

5-Bromo-2-nitroaniline

Cat. No. B184017
CAS RN: 5228-61-5
M. Wt: 217.02 g/mol
InChI Key: RMIFLIVHJLREFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-nitroaniline is 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

5-Bromo-2-nitroaniline may undergo reactions typical of aromatic amines and nitro compounds. For instance, it might participate in palladium-catalyzed aryl amination reactions to produce benzimidazoles .


Physical And Chemical Properties Analysis

5-Bromo-2-nitroaniline is a pale-yellow to yellow-brown solid . The compound’s melting point is between 137°C and 142°C .

Scientific Research Applications

  • Synthesis of Novel Compounds : 5-Bromo-2-nitroaniline is used in the synthesis of new chemical compounds. For example, it is involved in the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines and their derivatives (Peterson & Tolman, 1977).

  • Antimicrobial and Anti-tubercular Activities : Compounds derived from 5-Bromo-2-nitroaniline have shown significant anti-tubercular and antimicrobial activities against various bacterial and fungal strains (Shingalapur, Hosamani, & Keri, 2009).

  • Cosmetic Preservatives : 5-Bromo-5-Nitro-1,3-Dioxane, which can be metabolized from compounds like 5-Bromo-2-nitroaniline, is used as a preservative in cosmetic products (Liebert, 1990).

  • Urease Inhibitory and Antioxidant Potential : A Schiff base synthesized using 5-Bromo-2-nitroaniline has shown significant urease inhibitory activity, indicating potential applications in medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

  • Toxicological Studies : Research on the toxic effects of 5-Bromo-2-nitropyridine, a related compound, has highlighted its potential hazards, which are relevant for safety and health considerations in its use (Shi et al., 2022).

  • Synthesis of Transition Metal Complexes : 5-Bromo-2-nitroaniline is used in the synthesis of various transition metal complexes which have antimicrobial activities (Jain & Mishra, 2016).

  • Spectroscopic Studies : Detailed spectroscopic studies of 5-Bromo-2-nitropyridine provide insights into its vibrational and structural properties, important for understanding its interactions in different chemical environments (Sundaraganesan et al., 2005).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIFLIVHJLREFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415669
Record name 5-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitroaniline

CAS RN

5228-61-5
Record name 5-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of potassium tert-butoxide (14.5 g; 129.2 mmol) and copper(I) chloride (301 mg; 3.04 mmol) in ethyleneglycol dimethylether (120 mL), stirred at 0° C. under nitrogen, a solution of 1-bromo-4-nitro-benzene (1, 6.141 g; 30.4 mmol) and O-methyl-hydroxylamine hydrochloride (3.174 g; 38 mmol) in N,N-dimethylformamide (65 mL) was added drop wise over 103 min, the cooling bath was removed and the mixture was allowed to react at room temperature for 3 h, diluted with ethyl acetate (600 mL) and washed with saturated aqueous ammonium chloride. The organic layer was dried (MgSO4), filtered and concentrated. After purification by flash chromatography (eluent 25% ethyl acetate in hexane), 4.96 g (75% yield) of compound 2 were obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
301 mg
Type
catalyst
Reaction Step One
Quantity
6.141 g
Type
reactant
Reaction Step Two
Quantity
3.174 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of potassium tert-butoxide (21.92 g, 195 mmol) and copper (I) chloride (2.36 g, 23.8 mmol) in ethyleneglycol dimethylether (170 mL), stirred at 0° C. under nitrogen, a solution of 1-bromo-4-nitrobenzene (141, 8.69 g, 43.0 mmol) in DMF (45 mL) was added drop wise over 50 min. After complete addition the cooling bath was removed and the mixture was allowed to stir at room temperature for 4 h, diluted with DCM, washed with aqueous NH4Cl, dried over MgSO4, filtered and concentrated to give compound 142 (7.85 g, 84% yield).
Quantity
21.92 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
catalyst
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

In a sealed reaction tube, add cautiously 6 mL of an aqueous solution of ammonia (32%) to a solution of 2,4-dibromonitrobenzene (1,6 g) in 2 mL of DMSO. Stir for 18 hours at 100° C. and cool to room temperature. Pour the heterogeneous mixture into water and filter the title compound (1.1 g, 92%) as a yellow solid.
[Compound]
Name
aqueous solution
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-nitroaniline
Reactant of Route 2
5-Bromo-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-nitroaniline
Reactant of Route 5
5-Bromo-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-nitroaniline

Citations

For This Compound
23
Citations
FH Case - The Journal of Organic Chemistry, 1951 - ACS Publications
… The preparation of V by the action of glycerol on 8-amino-3,5-dibromoquinolinej (from 5-bromo-2-nitroaniline and a-bromoacrolein diacetate) was not realizedsince the quinoline could …
Number of citations: 36 pubs.acs.org
JC Arcos, JA Miller - Journal of the American Chemical Society, 1955 - ACS Publications
… tained III in this way as well as by condensing 5fluoro-2-nitroaniline or 5-bromo-2-nitroaniline with dimethylamine. This proves the structures of II and III. …
Number of citations: 8 pubs.acs.org
VV Phatake, BM Bhanage - Tetrahedron Letters, 2021 - Elsevier
… When we performed the reaction with 5-bromo-2-nitroaniline gave the corresponding benzimidazole only 7% and benzimidazole 78% (Table 2 entry 7). Then we performed a reaction …
Number of citations: 10 www.sciencedirect.com
DJ Gerbi, GT Boyd, DA Ender, PCW Leung - MRS Online Proceedings …, 1987 - Springer
… The second compound in Table 1, 5-bromo-2-nitroaniline, a … 5-Bromo-2-nitroaniline belongs to the centrosymmetric … Aldrich is isomorphous with 5-bromo-2-nitroaniline. The space group …
Number of citations: 5 link.springer.com
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… It is noteworthy that p-chloro- or p-bromonitrobenzene can be aminated smoothly to provide 5-chloro- or 5-bromo-2nitroaniline in good yields without formation of 4-(N-methoxyamino)…
Number of citations: 47 pubs.rsc.org
M Hasegawa, N Nishigaki, Y Washio… - Journal of medicinal …, 2007 - ACS Publications
… Bisarylether 9f, derived from 5-bromo-2-nitroaniline, was cyclized with ClCH 2 CONHCO 2 Me. Hydrolysis of the resultant intermediate gave aniline 9g. Reaction with 2-fluoro-5-(…
Number of citations: 233 pubs.acs.org
FW Villaescusa, JG Breland - 1975 - apps.dtic.mil
… Hopefully 5-bromo-2-nitroaniline (12a) would still be rpactive enough to undergo the … for two reasons; the poor yield of 5bromo-2-nitroaniline (12a) and the success achieved via …
Number of citations: 2 apps.dtic.mil
RA Luna-Mora, Á Torres-Reyes… - … Chemistry Letters and …, 2018 - Taylor & Francis
The efficiency of conventional heating energy source compared with Infrared (IR), Ultrasound (US), Microwave and the simultaneous combination US–IR eco-friendly approaches for …
Number of citations: 4 www.tandfonline.com
J Cornelisse, E Havinga - Chemical Reviews, 1975 - ACS Publications
In this review a survey is given of experimental results and some pertaining rationalizations In the area of aro-matic photosubstitution. The classification used is based on the type of …
Number of citations: 312 pubs.acs.org
A Kozlova, L Thabault, M Liberelle… - Journal of medicinal …, 2021 - ACS Publications
… (B) The nitro group of N-substituted 4-bromo-2-nitroaniline or 5-bromo-2-nitroaniline (1 equiv) obtained in step A was reduced into an amine using iron powder (10 equiv) in a mixture of …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.